Benzothiazol-2-ylmethyl-methyl-amine

Catalog No.
S1520428
CAS No.
17681-30-0
M.F
C9H10N2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazol-2-ylmethyl-methyl-amine

CAS Number

17681-30-0

Product Name

Benzothiazol-2-ylmethyl-methyl-amine

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3

InChI Key

XRUPROQYVHMNDL-UHFFFAOYSA-N

SMILES

CNCC1=NC2=CC=CC=C2S1

Canonical SMILES

CNCC1=NC2=CC=CC=C2S1

Benzothiazol-2-ylmethyl-methyl-amine is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety linked to a methyl amine group. Its molecular formula is C9H10N2SC_9H_{10}N_2S and it features a benzothiazole ring, known for its diverse biological activities, attached to a methylamine group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role in various

Typical of amines and heterocycles. It can undergo:

  • Alkylation Reactions: The amine group can react with alkyl halides to form substituted derivatives.
  • Acylation Reactions: The amine can be acylated to produce amides, which may enhance biological activity.
  • Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones, potentially leading to compounds with enhanced pharmacological properties.

These reactions are crucial for modifying the compound to explore structure-activity relationships and optimize its efficacy in biological applications.

Benzothiazol-2-ylmethyl-methyl-amine exhibits significant biological activities, particularly in the realm of antimicrobial and antiviral properties. Studies have shown that derivatives of benzothiazole compounds can inhibit various pathogens, including:

  • Viruses: Some derivatives have shown inhibitory activity against viruses such as MERS-CoV, indicating potential as antiviral agents .
  • Bacteria: Compounds containing the benzothiazole structure have demonstrated anti-virulence effects against Pseudomonas aeruginosa, reducing motility and toxin production .

The biological activity is often linked to the presence of the benzothiazole moiety, which plays a pivotal role in the interaction with biological targets.

The synthesis of Benzothiazol-2-ylmethyl-methyl-amine can be achieved through various methods, including:

  • Condensation Reactions: Typically involves the reaction of benzothiazole derivatives with formaldehyde and methylamine under acidic conditions.
  • Substitution Reactions: Starting from 2-aminobenzothiazole, alkylation with methyl halides can yield the desired compound.
  • Hybridization Approaches: Combining benzothiazole with other pharmacophores through strategic synthetic routes enhances biological activity .

These methods allow for the modification of the compound's structure, facilitating the development of analogs with improved properties.

Benzothiazol-2-ylmethyl-methyl-amine has potential applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for treating viral infections and bacterial infections.
  • Agricultural Chemicals: Compounds based on benzothiazole structures are investigated for their fungicidal properties.
  • Materials Science: The unique properties of benzothiazoles make them suitable for use in developing new materials with specific electronic or optical characteristics.

Interaction studies involving Benzothiazol-2-ylmethyl-methyl-amine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often employ techniques like molecular docking and biochemical assays to assess:

  • Binding Mechanisms: Understanding how the compound interacts at a molecular level with proteins or nucleic acids.
  • Structure-Activity Relationships: Evaluating how modifications to the compound's structure affect its biological activity.

Such studies are essential for optimizing the pharmacological profiles of benzothiazole-based compounds.

Benzothiazol-2-ylmethyl-methyl-amine shares structural similarities with several other compounds that also contain benzothiazole moieties. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminobenzothiazoleContains an amino group at position 2Known for anti-tubercular activity .
BenzothiazoleBasic structure without substitutionServes as a parent compound for various derivatives.
Benzothiazolium saltsQuaternized form of benzothiazoleExhibits enhanced solubility and antimicrobial properties .
6-FluorobenzothiazoleFluorinated derivativeIncreased potency against certain pathogens .

Benzothiazol-2-ylmethyl-methyl-amine stands out due to its specific combination of a methyl amine group and the benzothiazole ring, which enhances its biological activities compared to simpler derivatives.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types